p-Menth-6-en-2-ol, (2S,4S)-(+)-
Overview
Description
p-Menth-6-en-2-ol, (2S,4S)-(+)-: is a naturally occurring organic compound found in various plants, including Saussurea involucrata. It is a monoterpenoid alcohol with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of p-Menth-6-en-2-one: One common method involves the hydration of p-Menth-6-en-2-one using a catalytic amount of acid or base.
Reduction of p-Menth-6-en-2-one: Another method involves the reduction of p-Menth-6-en-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of p-Menth-6-en-2-ol, (2S,4S)-(+)- often involves the extraction from natural sources, followed by purification processes such as distillation and crystallization . Additionally, large-scale synthesis can be achieved through the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Menth-6-en-2-ol, (2S,4S)-(+)- can undergo oxidation reactions to form p-Menth-6-en-2-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: p-Menth-6-en-2-ol, (2S,4S)-(+)- can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Halogenating agents, sulfonyl chlorides, mild to moderate temperatures.
Major Products Formed:
Oxidation: p-Menth-6-en-2-one.
Reduction: Various reduced derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.
Substitution: Halogenated or sulfonated derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.
Scientific Research Applications
Chemistry: p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions .
Biology: In biological research, p-Menth-6-en-2-ol, (2S,4S)-(+)- is studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating various medical conditions .
Industry: In the fragrance and flavor industries, p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a key ingredient in perfumes, colognes, and flavorings due to its pleasant aroma .
Mechanism of Action
The mechanism of action of p-Menth-6-en-2-ol, (2S,4S)-(+)- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparison with Similar Compounds
p-Menth-6-en-2-one: An oxidized form of p-Menth-6-en-2-ol, (2S,4S)-(+)-, known for its use in fragrance and flavor industries.
Carvone: A structurally similar compound with a ketone functional group, used in flavorings and as a chiral building block.
Menthol: A related compound with a hydroxyl group, widely used in medicinal and cosmetic products for its cooling sensation.
Uniqueness: p-Menth-6-en-2-ol, (2S,4S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9-11H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXLDENMTYEVAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336549 | |
Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-23-2 | |
Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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